molecular formula C16H13F2N5O B14109052 N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14109052
M. Wt: 329.30 g/mol
InChI Key: OPXXEIVHVNPWIH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the 1,2,3-triazole ring:

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole intermediate.

    Attachment of the fluorophenylamino group: This can be done through an amide coupling reaction using appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halides, acids, or bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The triazole ring can also play a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzyl N-(2-fluorophenyl)carbamate
  • 2-fluoro-N-(4-fluorobenzyl)aniline

Uniqueness

N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both fluorobenzyl and fluorophenylamino groups, which can significantly influence its chemical and biological properties. The triazole ring also adds to its uniqueness, providing stability and specific reactivity that may not be present in similar compounds.

Properties

Molecular Formula

C16H13F2N5O

Molecular Weight

329.30 g/mol

IUPAC Name

5-(2-fluoroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13F2N5O/c17-11-7-5-10(6-8-11)9-19-16(24)14-15(22-23-21-14)20-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

OPXXEIVHVNPWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F)F

Origin of Product

United States

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